Chlorazanil Hydrochloride

Diuretic pharmacology Renal physiology Kallikrein-kinin system

Generic substitution among diuretics compromises experimental reproducibility. Chlorazanil hydrochloride (CAS 2019-25-2) is a triazine-derived diuretic with a unique pharmacological fingerprint unavailable in thiazide, loop, or potassium-sparing agents. - Reduces urinary kallikrein excretion by ~80% (3 mg/kg i.p. in rats), an effect not shared by amiloride or triamterene. - Induces a 10.8-fold increase in urinary PGE2 in rats (5-10 fold in dogs), contrasting with bumetanide's antagonism. Supplied as an analytical reference standard (≥98% purity) with full documentation. Immediate global shipping for qualified research institutions.

Molecular Formula C9H9Cl2N5
Molecular Weight 258.10 g/mol
CAS No. 2019-25-2
Cat. No. B1662227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorazanil Hydrochloride
CAS2019-25-2
Molecular FormulaC9H9Cl2N5
Molecular Weight258.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl.Cl
InChIInChI=1S/C9H8ClN5.ClH/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9;/h1-5H,(H3,11,12,13,14,15);1H
InChIKeyUYCMHUVQSSDLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorazanil Hydrochloride Overview


Chlorazanil hydrochloride is the hydrochloride salt form of chlorazanil, a triazine-derived, orally effective diuretic agent that blocks sodium and chloride reabsorption in the distal convoluted tubule . The compound is classified as a nonmercurial diuretic and was originally developed in the late 1950s as an alternative to existing thiazide and mercurial agents [1]. Chlorazanil is a small molecule drug with a molecular weight of 258.11 g/mol and is known by trade names including Daquin, Doclizid-T, and Orpidan . It is a prohibited substance in sport according to World Anti-Doping Agency (WADA) regulations due to its diuretic activity [2].

Why Chlorazanil Hydrochloride Cannot Be Substituted


Generic substitution among diuretic agents is not scientifically valid due to fundamental differences in molecular structure, mechanism of action, and resultant physiological effects. Chlorazanil hydrochloride, as a triazine derivative, operates via a distinct chemical scaffold and pharmacological profile that diverges from thiazide, loop, or potassium-sparing diuretics . For example, its ability to profoundly suppress urinary kallikrein excretion is not shared by amiloride or triamterene, indicating a unique interaction with the renal kallikrein-kinin system [1]. Similarly, chlorazanil's marked enhancement of urinary prostaglandin excretion differs from the effects of loop diuretics like bumetanide, which actually antagonize this response [2]. These mechanistic divergences underscore why chlorazanil cannot be considered interchangeable with other diuretics and why compound-specific selection is critical for reproducible research outcomes .

Chlorazanil Hydrochloride Comparative Evidence


Antikaliuretic Profile with Kallikrein Suppression

Chlorazanil (3 mg/kg i.p.) produces a distinct antikaliuretic effect while simultaneously reducing urinary kallikrein excretion by approximately 80%. In contrast, antikaliuretic doses of amiloride (5 mg/kg i.p.) or triamterene (10 mg/kg p.o.) do not alter kallikrein excretion, demonstrating a unique mechanism not shared by these potassium-sparing agents [1]. Chlorazanil increased urine sodium excretion from 0.48±0.04 to 2.48±0.98 mmol/kg/3h and decreased potassium excretion from 1.06±0.45 to 0.29±0.09 mmol/kg/3h, while reducing urine kininogenase activity from 54±5 to 10±2 U/kg/3h [1].

Diuretic pharmacology Renal physiology Kallikrein-kinin system

Renal Prostaglandin E2 Synthesis and Excretion Stimulation

Chlorazanil (3 mg/kg i.p.) induces a substantial increase in renal prostaglandin E2 (PGE2) synthesis and excretion in rats. Urinary PGE2 excretion rose from a basal level of 25±3 ng/kg/3h to 271±32 ng/kg/3h, representing a 10.8-fold increase [1]. Correspondingly, medullary tissue PGE2 content increased from 14±2 ng/papilla to 51±11 ng/papilla at one hour post-administration, a 3.6-fold increase [1]. This robust prostaglandin response is a hallmark of chlorazanil's pharmacological activity.

Prostaglandin pharmacology Renal biochemistry Diuretic mechanism of action

Canine Urinary Prostaglandin Excretion Enhancement

In conscious dogs, intravenous administration of chlorazanil (2.5 mg/kg) markedly enhanced urinary excretion of prostaglandins E2 and F2α by 5- to 10-fold [1]. This robust response in a large animal model confirms the prostaglandin-enhancing effect observed in rodents and underscores the consistency of this pharmacological property across species.

Comparative pharmacology Prostaglandin excretion Canine renal physiology

Early Clinical Potency and Safety Comparison

In a 1959 study, chlorazanil was reported to possess 'the strongest diuretic effect with the least toxicity' among triazine derivatives developed from earlier toxic precursors [1]. The study established dose-response curves and calculated potency relative to the standard mercurial diuretic meralluride (Mercuhydrin), although specific quantitative potency ratios are not publicly accessible in the abstract [1]. The compound was evaluated in both dogs and human subjects for effects on water and electrolyte excretion and renal hemodynamics [1].

Diuretic potency Clinical pharmacology Historical comparator

In Vitro Photohemolysis Screening Among Diuretics

Chlorazanil was included in a 1997 in vitro photohemolysis screening of 25 diuretic agents [1]. The study found that 19 of the 25 tested compounds exhibited phototoxic hemolysis under solar-simulating irradiation, UVA, or visible light [1]. The abstract does not specify whether chlorazanil was among the 19 phototoxic compounds or the 6 non-phototoxic compounds; therefore, this data cannot be used to establish a definitive phototoxicity classification for chlorazanil [1].

Phototoxicity Drug safety In vitro screening

Chlorazanil Hydrochloride Application Scenarios


Renal Kallikrein-Kinin System Research

Chlorazanil hydrochloride is uniquely suited for studies examining the role of the renal kallikrein-kinin system in electrolyte homeostasis. Its ability to reduce urinary kallikrein excretion by ~80% while producing antikaliuresis distinguishes it from amiloride and triamterene, which do not affect kallikrein [1]. Researchers can leverage this differential pharmacology to dissect the contribution of kallikrein to diuretic response and sodium/potassium handling.

Prostaglandin-Mediated Diuretic Mechanisms

The robust stimulation of renal prostaglandin E2 synthesis and excretion (10.8-fold increase in urinary PGE2 in rats; 5-10 fold increase in dogs) makes chlorazanil hydrochloride an ideal tool for probing prostaglandin-dependent pathways in diuresis and natriuresis [2][3]. This property contrasts with loop diuretics like bumetanide, which antagonize PGE2 excretion, offering a clear comparative framework for mechanistic studies.

Antidoping Analysis and Reference Standards

Chlorazanil hydrochloride is a WADA-prohibited substance [4]. It is available as an analytical reference standard for the detection and quantification of chlorazanil in biological matrices, particularly in doping control . The compound's potential formation as an artifact from proguanil metabolism under physiological conditions also makes it relevant for forensic toxicology and sports drug testing research [4].

Comparative Diuretic Pharmacology and Historical Studies

As a nonmercurial, orally effective diuretic developed in the 1950s, chlorazanil hydrochloride serves as a valuable comparator in historical and mechanistic studies of diuretic evolution. Its reported potency relative to meralluride and its classification as a triazine derivative provide a unique reference point for understanding the development of modern diuretic classes [5].

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